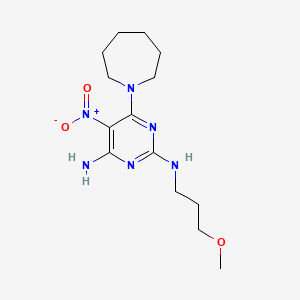![molecular formula C21H17N5O8S2 B12462637 N-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamothioyl)-3,5-dinitrobenzamide](/img/structure/B12462637.png)
N-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamothioyl)-3,5-dinitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea is a complex organic compound that features a thiourea backbone substituted with a dinitrobenzoyl group and a methoxyphenylsulfamoyl group
准备方法
The synthesis of 1-(3,5-dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea typically involves multiple steps:
Formation of the thiourea backbone: This can be achieved by reacting an isothiocyanate with an amine under mild conditions.
Introduction of the dinitrobenzoyl group: This step involves the acylation of the thiourea with 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the methoxyphenylsulfamoyl group: This can be done by reacting the intermediate with 4-methoxyphenylsulfonyl chloride in the presence of a base like triethylamine.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
1-(3,5-Dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted products.
科学研究应用
1-(3,5-Dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
作用机制
The mechanism of action of 1-(3,5-dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea involves its interaction with specific molecular targets. The dinitrobenzoyl group can participate in electron transfer reactions, while the methoxyphenylsulfamoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
1-(3,5-Dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea can be compared with similar compounds such as:
1-(3,5-Dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}urea: This compound lacks the thiourea backbone, which can affect its reactivity and biological activity.
1-(3,5-Dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea derivatives: Various derivatives can be synthesized by modifying the substituents on the thiourea backbone, leading to compounds with different properties and applications.
The uniqueness of 1-(3,5-dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C21H17N5O8S2 |
|---|---|
分子量 |
531.5 g/mol |
IUPAC 名称 |
N-[[4-[(4-methoxyphenyl)sulfamoyl]phenyl]carbamothioyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C21H17N5O8S2/c1-34-18-6-2-15(3-7-18)24-36(32,33)19-8-4-14(5-9-19)22-21(35)23-20(27)13-10-16(25(28)29)12-17(11-13)26(30)31/h2-12,24H,1H3,(H2,22,23,27,35) |
InChI 键 |
FTHKGHUHDABXSF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2,5-dimethoxyphenyl)methylideneamino]-2-methoxy-4-methylbenzamide](/img/structure/B12462554.png)
![4-[[2-[3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-5-(4-methyl-2-oxopiperazin-1-yl)-3,4-dihydro-1H-isoquinoline-1-carbonyl]amino]benzoic acid](/img/structure/B12462561.png)
![4-({2-[(2-chlorophenyl)carbonyl]hydrazinyl}carbonyl)-N-phenyl-1H-imidazole-5-carboxamide](/img/structure/B12462569.png)
![5-bromo-2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B12462583.png)
![2-[(Z)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B12462602.png)
![2-{[4-(2,4-Dichlorophenoxy)phenyl]carbamoyl}benzoic acid](/img/structure/B12462603.png)
![N-[4-(acetylamino)phenyl]-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12462604.png)
![ethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-3,3,3-trifluoro-2-(4-fluorophenyl)alaninate](/img/structure/B12462617.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12462620.png)
![N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B12462623.png)

![4-Oxo-4-({4-[(1,3-thiazol-2-ylcarbonyl)amino]phenyl}amino)butanoic acid](/img/structure/B12462630.png)
![N-{2,2,2-trichloro-1-[({4-[(Z)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12462638.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12462645.png)
